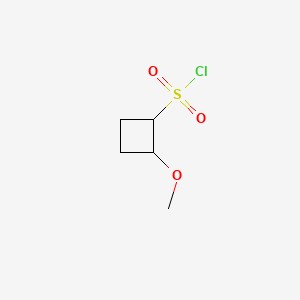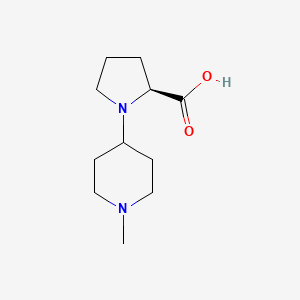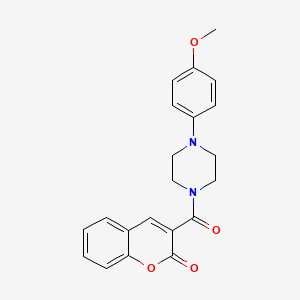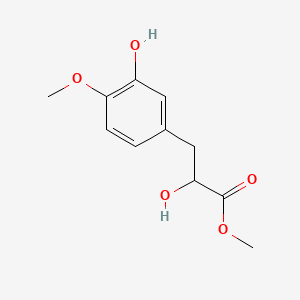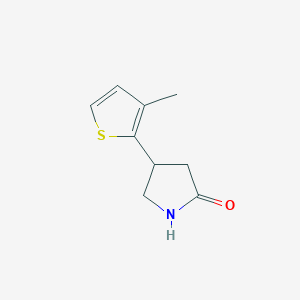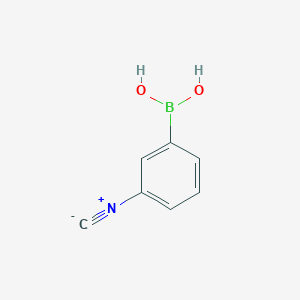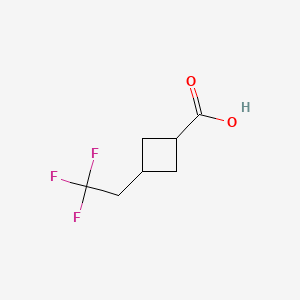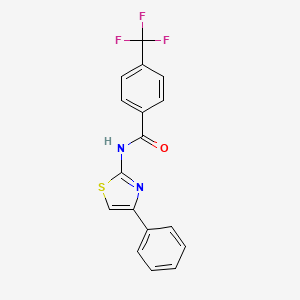
N-Boc-threonine-t-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-threonine-t-butylester is a derivative of the amino acid threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of threonine, allowing for selective reactions to occur without interference from the amino or carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-threonine-t-butylester can be synthesized through a multi-step process:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected threonine.
Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected threonine is esterified by reacting it with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-threonine-t-butylester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents. The tert-butyl ester can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: The hydroxyl group of threonine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, sodium hydroxide, potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: Threonine.
Substitution: Various substituted threonine derivatives.
Oxidation: Threonine aldehyde or ketone.
Reduction: Threonine methyl derivative.
Scientific Research Applications
N-Boc-threonine-t-butylester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.
Mechanism of Action
The mechanism of action of N-Boc-threonine-t-butylester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. This allows for selective reactions to occur at other functional groups without interference. The deprotection of the Boc group and tert-butyl ester can be achieved under specific conditions, revealing the free amino and carboxyl groups for further reactions.
Comparison with Similar Compounds
N-Boc-threonine-t-butylester can be compared with other protected amino acid derivatives:
N-Boc-alanine-t-butylester: Similar in structure but derived from alanine instead of threonine.
N-Boc-serine-t-butylester: Similar in structure but derived from serine, with a hydroxyl group on the side chain.
N-Boc-valine-t-butylester: Similar in structure but derived from valine, with a branched alkyl side chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, allowing for versatile reactions and applications in peptide synthesis and organic chemistry.
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m1/s1 |
InChI Key |
KALBFNCSAOSDPJ-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


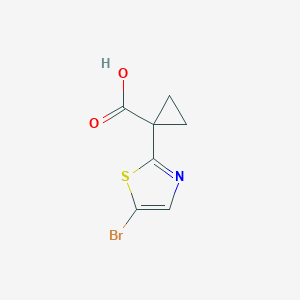

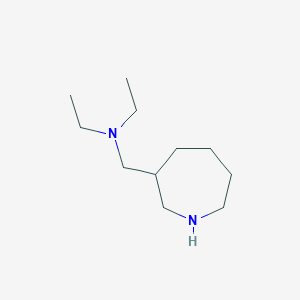
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
